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Compound of Interest

Compound Name: 1H-Indazol-5-ol

Cat. No.: B057792 Get Quote

Spectroscopic Characterization of 1H-Indazol-5-
ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

essential for the characterization of 1H-Indazol-5-ol. The following sections detail the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition. This information is critical for confirming the

structure, purity, and identity of this important heterocyclic compound, which serves as a

valuable building block in medicinal chemistry and drug discovery.

Spectroscopic Data Summary
The structural confirmation of 1H-Indazol-5-ol is achieved through a combination of

spectroscopic techniques. The key data are summarized in the tables below for easy reference

and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Data for 1H-Indazol-5-ol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.8 (br s) Broad Singlet - N1-H

9.15 (s) Singlet - O5-H

7.84 (s) Singlet - H-3

7.34 (d) Doublet 8.8 H-7

6.96 (d) Doublet 2.2 H-4

6.88 (dd) Doublet of Doublets 8.8, 2.2 H-6

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Data for 1H-Indazol-5-ol

While specific experimental ¹³C NMR data for 1H-Indazol-5-ol is not readily available in the

searched literature, predictions based on structure and data from related indazole derivatives

suggest the following approximate chemical shifts.

Chemical Shift (δ) ppm Assignment

~152 C-5

~141 C-7a

~135 C-3

~122 C-3a

~121 C-7

~113 C-6

~101 C-4

Note: These are predicted values and should be confirmed by experimental data.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 1H-Indazol-5-ol is expected to show characteristic absorption bands for the O-H,

N-H, C-H, and aromatic C=C bonds.

Table 3: Characteristic IR Absorption Bands for 1H-Indazol-5-ol

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3200-3600 (broad) O-H stretch Phenolic hydroxyl

3100-3150 (broad) N-H stretch Indazole N-H

3000-3100 C-H stretch Aromatic C-H

1620-1640 C=C stretch Aromatic ring

1450-1580 C=C stretch Aromatic ring

~1250 C-O stretch Phenolic C-O

Note: These are characteristic ranges for the specified functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1H-Indazol-5-ol (C₇H₆N₂O), the expected exact mass is 134.0480 Da.[2]

Table 4: Mass Spectrometry Data for 1H-Indazol-5-ol

m/z Interpretation

134 [M]⁺ (Molecular Ion)

106 [M - N₂]⁺

78 [M - N₂ - CO]⁺

77 [C₆H₅]⁺
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Note: The fragmentation pattern is predicted based on the known fragmentation of the indazole

core and the presence of a hydroxyl group.

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 1H-Indazol-5-ol are provided

below.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1H-Indazol-5-ol is dissolved in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an

internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer,

typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition:

¹H NMR: A standard one-dimensional proton spectrum is acquired.

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique

carbon atom.

Data Processing: The raw data is processed using appropriate software, involving Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid 1H-Indazol-5-ol is finely ground with

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the

spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing

the solid sample directly on the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b057792?utm_src=pdf-body
https://www.benchchem.com/product/b057792?utm_src=pdf-body
https://www.benchchem.com/product/b057792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is

recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by gas chromatography (GC-MS)

or liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Visualization of Experimental Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like

1H-Indazol-5-ol is depicted in the following diagram.
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Caption: General workflow for the synthesis and spectroscopic characterization of 1H-Indazol-
5-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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